molecular formula C10H12ClNO2 B11952635 propan-2-yl N-(2-chlorophenyl)carbamate CAS No. 2150-22-3

propan-2-yl N-(2-chlorophenyl)carbamate

Cat. No.: B11952635
CAS No.: 2150-22-3
M. Wt: 213.66 g/mol
InChI Key: YLZUJFLALUCJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-(2-chlorophenyl)carbamate is a chemical compound with the molecular formula C10H12ClNO2. It is a carbamate ester that is the isopropyl ester of 2-chlorophenylcarbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Propan-2-yl N-(2-chlorophenyl)carbamate can be synthesized through different methods. One common synthetic route involves the reaction of 2-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 2-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .

Chemical Reactions Analysis

Propan-2-yl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: It hydrolyzes slowly in acidic and basic media.

    Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl N-(2-chlorophenyl)carbamate has several scientific research applications:

    Agriculture: It is used as a plant growth regulator and herbicide.

    Pharmaceuticals: The compound is studied for its potential therapeutic effects, including its role in inhibiting specific biological pathways.

    Chemistry: It is used in various chemical reactions and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of propan-2-yl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In plants, it inhibits enzymes involved in growth and development, such as those related to RNA and protein synthesis . The compound is absorbed by the roots and leaves, and it is transported throughout the plant, affecting various physiological processes.

Comparison with Similar Compounds

Propan-2-yl N-(2-chlorophenyl)carbamate can be compared with other similar compounds, such as:

These compounds share similar structures but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.

Properties

CAS No.

2150-22-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

propan-2-yl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)

InChI Key

YLZUJFLALUCJQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.